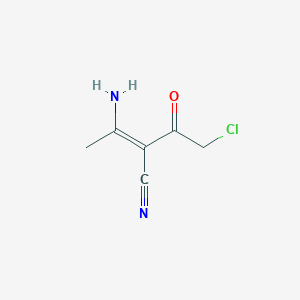

3-Amino-2-(2-chloroacetyl)but-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-2-(2-chloroacetyl)but-2-enenitrile is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile is represented by the formula C6H7ClN2O . This indicates that it contains six carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.Physical And Chemical Properties Analysis

The physical state of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile is solid . It has a melting point of 155-156 degrees . The compound should be stored at room temperature .科学的研究の応用

Reactivity and Synthesis of Heterocycles

3-Amino-2-(2-chloroacetyl)but-2-enenitrile demonstrates significant reactivity, making it useful in the synthesis of various heterocyclic compounds. For instance, its reactivity with binucleophiles like hydrazine and hydroxylamine has been explored to form polyfunctionalized heterocyclic compounds (Braibante et al., 2002).

Photoisomerization Studies

This compound has been used in studies of E/Z photoisomerization, particularly in the context of 3-phenyl-3-(N-substituted amino)-prop-2-enenitriles. Such research offers insights into the reaction mechanisms influenced by different environmental factors (Chiacchio et al., 1988).

Solid-State Rearrangement Studies

Investigations into the solid-state rearrangement of related compounds, like 3-aminopyrazole with chloroacetyl chloride, provide valuable knowledge regarding reaction mechanisms and the properties of the resulting compounds (Clarke et al., 1994).

Synthesis of Functionalized Compounds

The compound's reactivity has been leveraged in the synthesis of functionalized compounds like 2-Amino-3, 3-dichloroacrylonitrile, which serves as an intermediate for a range of other chemical compounds (Matsumura et al., 1976).

Role in Peptide Synthesis

Research has shown that derivatives of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile play a role in peptide synthesis, particularly in the selective removal of specific functional groups from peptides (Undheim & Fjeldstad, 1973).

Formation of Heterocyclic and Dihydropyridine Derivatives

The compound is used in the formation of heterocyclic derivatives, such as N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acids and 3,4-dihydropyrido[3",2":4,5]thieno[3,2-e][1,4]diazepine-2(1H),5-diones, which have potential applications in pharmaceuticals and materials science (Fedorov et al., 2003).

Synthesis of Optically Active Compounds

The compound is also significant in synthesizing optically active derivatives, such as indoline derivatives, which are important in various chemical and pharmaceutical applications (Ikawa et al., 2018).

Innovations in Organic Synthesis

Innovative methods in organic synthesis, such as the formation of 3-amino enones and 1,3-diketones, utilize derivatives of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile. These compounds are integral in creating heterocyclic or carbocyclic compounds or as ligands in metal complexes (Rao & Muthanna, 2015).

特性

IUPAC Name |

(Z)-3-amino-2-(2-chloroacetyl)but-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(9)5(3-8)6(10)2-7/h2,9H2,1H3/b5-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEGBOCHNHHERG-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)CCl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)CCl)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-(2-chloroacetyl)but-2-enenitrile | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2624293.png)

![Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate](/img/structure/B2624296.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2624297.png)

![N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2624299.png)

![methyl 4-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2624302.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2624304.png)

![6-Acetyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2624305.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2624307.png)

![(3As,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2624309.png)

![7-(2,3-Dihydroindol-1-yl)-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2624310.png)

![4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2624314.png)